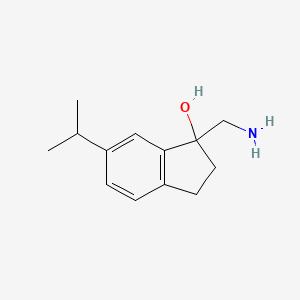
1-(Aminomethyl)-6-isopropyl-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminometil)-6-isopropil-2,3-dihidro-1H-inden-1-ol es un compuesto orgánico que presenta una estructura única que combina un esqueleto de indano con un grupo aminometil y un sustituyente isopropil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(Aminometil)-6-isopropil-2,3-dihidro-1H-inden-1-ol se puede lograr a través de varios métodosLas condiciones de reacción suelen implicar el uso de bases fuertes y disolventes como el dimetilsulfóxido (DMSO) o el tetrahidrofurano (THF) para facilitar la reacción .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la hidrogenación catalítica de moléculas precursoras bajo condiciones de alta presión y temperatura. Los catalizadores como el níquel de Raney o el óxido de platino se utilizan a menudo para lograr altos rendimientos y pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
1-(Aminometil)-6-isopropil-2,3-dihidro-1H-inden-1-ol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en derivados más saturados.
Sustitución: El grupo aminometil puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan con frecuencia agentes reductores como el hidruro de litio y aluminio (LiAlH₄) y el borohidruro de sodio (NaBH₄).
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas más saturados.
Aplicaciones Científicas De Investigación
1-(Aminometil)-6-isopropil-2,3-dihidro-1H-inden-1-ol tiene varias aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para sintetizar moléculas más complejas.
Biología: El compuesto se utiliza en estudios que involucran la inhibición de enzimas y la unión a receptores.
Industria: Se utiliza en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo por el cual 1-(Aminometil)-6-isopropil-2,3-dihidro-1H-inden-1-ol ejerce sus efectos implica interacciones con objetivos moleculares como enzimas y receptores. El grupo aminometil puede formar enlaces de hidrógeno e interacciones electrostáticas con sitios activos, influyendo en la actividad de las moléculas diana .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 1-(aminometil)ciclohexanacético: Similar en estructura, pero difiere en el anillo de ciclohexano.
Isopropilamina: Comparte el grupo isopropilo pero carece del esqueleto de indano.
Unicidad
1-(Aminometil)-6-isopropil-2,3-dihidro-1H-inden-1-ol es único debido a su combinación de un esqueleto de indano con un grupo aminometil y un sustituyente isopropil. Esta disposición estructural confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones .
Propiedades
Número CAS |
1082399-75-4 |
|---|---|
Fórmula molecular |
C13H19NO |
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
1-(aminomethyl)-6-propan-2-yl-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C13H19NO/c1-9(2)11-4-3-10-5-6-13(15,8-14)12(10)7-11/h3-4,7,9,15H,5-6,8,14H2,1-2H3 |
Clave InChI |
CETQGMYRHXFPPU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(CCC2(CN)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


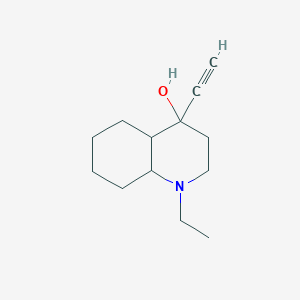
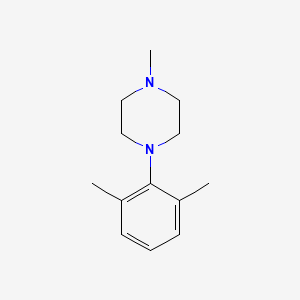
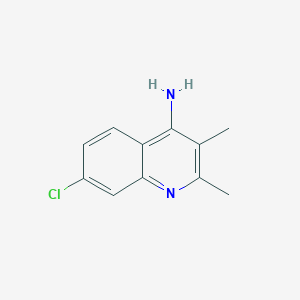
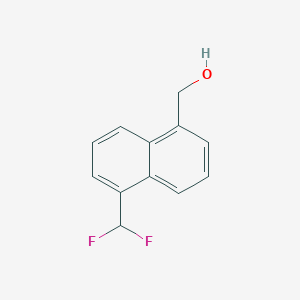
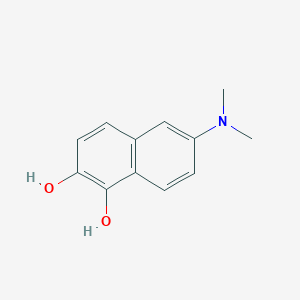



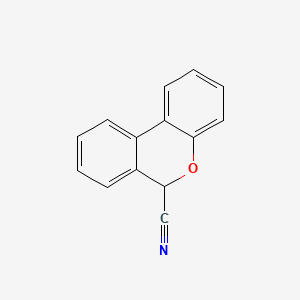
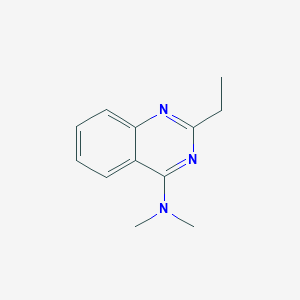
![5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11897107.png)



